氟前列醇丝氨醇酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

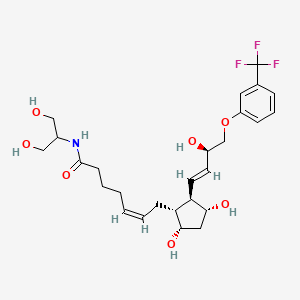

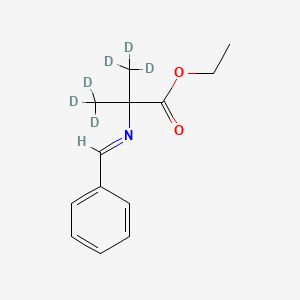

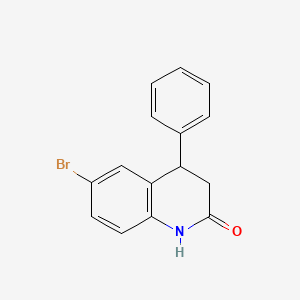

Fluprostenol serinol amide is a prostanoid . It has a molecular formula of C26H36F3NO7 and a molecular weight of 531.6 g/mol . The IUPAC name for this compound is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide .

Molecular Structure Analysis

The molecular structure of Fluprostenol serinol amide includes several functional groups such as hydroxyl, amide, and ether groups . The compound also contains a trifluoromethyl group .Physical And Chemical Properties Analysis

Fluprostenol serinol amide has a molecular weight of 531.6 g/mol . Its XLogP3-AA value, which is a measure of its hydrophobicity, is 1.4 .科学研究应用

Neuroscience: Neuroprotective Effects

In neuroscience, the compound’s potential neuroprotective effects are being explored. Its parent compound, PGF2α, plays a role in neuronal activity, and the stability of Fluprostenol serinol amide may make it a valuable tool for long-term studies in neurodegenerative diseases .

Lipid Biochemistry: Prostaglandin Pathways

Fluprostenol serinol amide: is used in lipid biochemistry research to study prostaglandin pathways. Prostaglandins are involved in various physiological processes, and this compound can help in understanding the synthesis and function of these lipid compounds .

Endocannabinoid Research: Interaction with Cannabinoid Receptors

This compound exhibits cannabinoid (CB) agonist activity at the CB1 receptor, making it significant in endocannabinoid research. It helps in studying the natural ligands for the CB1 receptor and their physiological roles .

Cyclooxygenase Pathway: Metabolic Studies

The metabolism of Fluprostenol serinol amide by cyclooxygenase-2 and specific prostaglandin H2 (PGH2) isomerases is of interest. Researchers use it to investigate the formation of PG 2-glyceryl esters and their biological activities .

Pharmaceutical Development: Drug Synthesis

The compound’s role in the chemoenzymatic synthesis of various prostaglandins, which are used as medicines, highlights its importance in pharmaceutical development. It serves as a model for creating more stable and effective therapeutic agents .

作用机制

Target of Action

Fluprostenol serinol amide (Flu-SA) is a stable analog of PGF2α 2-glyceryl ester

Biochemical Pathways

It is known that flu-sa is used for proteomics research , suggesting that it may interact with various proteins and potentially influence multiple biochemical pathways.

Pharmacokinetics

It is known that the compound is stable , which could potentially impact its bioavailability

Result of Action

It is used for proteomics research , indicating that it may have broad effects on protein expression and function.

Action Environment

It is known that the compound is stable , suggesting that it may retain its activity under a variety of conditions.

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36F3NO7/c27-26(28,29)17-6-5-7-20(12-17)37-16-19(33)10-11-22-21(23(34)13-24(22)35)8-3-1-2-4-9-25(36)30-18(14-31)15-32/h1,3,5-7,10-12,18-19,21-24,31-35H,2,4,8-9,13-16H2,(H,30,36)/b3-1-,11-10+/t19-,21-,22-,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCZFZVTIVYUMI-CTZICMAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)NC(CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)NC(CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36F3NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347571 |

Source

|

| Record name | Fluprostenol serinol amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1176658-85-7 |

Source

|

| Record name | Fluprostenol serinol amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)

![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)

![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)

![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)